5-Bromo-1H-pyrazolo[3,4-B]pyrazine
Übersicht
Beschreibung
5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound with the molecular formula C5H3BrN4. It is a derivative of pyrazolo[3,4-B]pyrazine, where a bromine atom is substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation, potentially leading to a reduction in cancer growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Biologische Aktivität
5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a bromine atom at the 5th position of the pyrazolo ring. The compound's structure allows for various substitutions and modifications, which can enhance its biological efficacy.
The primary biological target of this compound is tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial in several signaling pathways involved in cell proliferation and survival, such as:
- Ras/Erk Pathway
- Phospholipase C-gamma (PLC-γ) Pathway
- Phosphoinositide 3-kinase/Akt (PI3K/Akt) Pathway
Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against lung (A549) and colon (HCT-116) cancer cells .
Table 1: Antiproliferative Activity of Selected Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12b | A549 | 8.21 |
Compound 12b | HCT-116 | 19.56 |
Compound X | EGFR WT | 0.016 |
Compound Y | EGFR T790M | 0.236 |
These findings suggest that modifications to the pyrazolo ring can significantly impact the compound's efficacy as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity. A study synthesized various sulfonamide derivatives linked to this pyrazole compound, revealing moderate to good antibacterial effects against both Gram-positive and Gram-negative strains .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 15 µg/mL |
Compound B | Escherichia coli | 20 µg/mL |
Compound C | Pseudomonas aeruginosa | 25 µg/mL |
These results indicate the potential for developing new antibiotics based on this compound .
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Compounds derived from it showed significant scavenging activity against DPPH radicals, indicating their potential use in mitigating oxidative stress-related diseases .
Table 3: Antioxidant Activity Assay Results
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 70% |
Compound B | 65% |
Compound C | 80% |
Case Study 1: Cancer Cell Line Studies
A recent study evaluated the effects of a series of pyrazolo derivatives on human cancer cell lines. The results indicated that specific modifications to the pyrazolo structure enhanced apoptosis and cell cycle arrest at S and G2/M phases, suggesting a promising avenue for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers synthesized several derivatives linked with sulfonamides. The compounds exhibited varying degrees of antibacterial activity, making them candidates for further development as therapeutic agents against resistant bacterial strains .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGMAXAMGHBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C=NNC2=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857176 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-90-5 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.